N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide
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Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)nicotinamide, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole-based inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes. In
Scientific Research Applications
Enzymatic Activity and Inhibition
Nicotinamide N-methyltransferase (NNMT) Activity : NNMT catalyzes the N-methylation of nicotinamide, pyridine, and related compounds. It is involved in the formation of positively charged pyridinium ions and plays a role in xenobiotic and drug metabolism. Variations in NNMT activity could influence the toxicity and therapeutic efficacy of pyridine compounds (Rini et al., 1990).
Discovery of Bisubstrate Inhibitors of NNMT : Bisubstrate inhibitors like MS2734 (6) target NNMT, occupying both substrate and cofactor binding sites. This discovery aids in developing more potent and selective NNMT inhibitors, which could have therapeutic applications in diseases where NNMT is overexpressed (Babault et al., 2018).
Metabolic Pathways and Disease Associations
Role in Metabolic Pathways : NNMT is implicated in the metabolism of nicotinamide derivatives and related compounds. It is involved in the conversion of these compounds into metabolites with various activities against diseases like pellagra (Ellinger et al., 1947).
Potential Involvement in Melanoma : NNMT expression has been studied in cutaneous malignant melanoma, indicating its potential as a biomarker. Higher NNMT expression in melanoma compared to nevi suggests its role in diagnosis and prognosis of this cancer type (Ganzetti et al., 2018).
Biochemical and Kinetic Studies
Biochemical Characterization and Assay Development : Studies on NNMT include its biochemical characterization, kinetics, and development of assays for understanding its substrate scope and inhibitor development. These insights contribute to the understanding of NNMT's role in diseases and guide the design of inhibitors (van Haren et al., 2016).
Structure-Activity Relationship of Inhibitors : Research into the structure-activity relationship of small molecule inhibitors of NNMT helps in designing drug-like inhibitors for treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Therapeutic Applications
Potential as a Therapeutic Target : NNMT's role in nicotinamide metabolism and methylation potential, along with its overexpression in various diseases, positions it as a potential therapeutic target. Understanding its kinetic mechanism guides the development of therapeutic interventions (Loring & Thompson, 2018).
Prognostic Value in Solid Tumors : High NNMT expression levels may serve as a poor prognostic biomarker for patients with solid tumors, suggesting its potential for use in cancer prognosis and therapy (Li et al., 2018).
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-14(8-15(20-21)12-4-2-6-17-9-12)11-19-16(22)13-5-3-7-18-10-13/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRNXXTIZCYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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